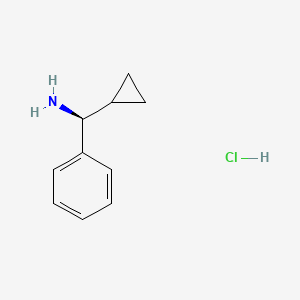

(S)-Cyclopropyl(phenyl)methanamine hydrochloride

Übersicht

Beschreibung

“(S)-Cyclopropyl(phenyl)methanamine hydrochloride” is a compound that contains a cyclopropyl group, a phenyl group, and a methanamine group. It’s likely to be a derivative of methanamine , which is a heterocyclic organic compound used in the treatment of urinary tract infections .

Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its specific structure and the conditions under which the reactions occur. For instance, phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen

Inhibition and Metabolism of Cytochrome P450 Isoforms

(S)-Cyclopropyl(phenyl)methanamine hydrochloride and related cyclopropane-containing compounds are significant in the study of the metabolism of small-molecule drugs, especially in the context of drug-drug interactions (DDIs). The inhibition and metabolism of Cytochrome P450 (CYP) isoforms in human liver microsomes is a crucial area of research. Potent and selective chemical inhibitors are used in vitro to assess the contribution of various CYP isoforms to total drug metabolism, which helps in predicting potential DDIs. Cyclopropane-containing inhibitors are considered in this context due to their selectivity and potency in deciphering the involvement of specific CYP isoforms (Khojasteh et al., 2011).

Ethylene Inhibition in Plants

The use of cyclopropane-containing compounds like 1-methylcyclopropene (1-MCP) in the inhibition of ethylene action in plants is a significant area of study. These compounds prevent ethylene effects in a broad range of fruits, vegetables, and floriculture crops. The understanding of the role of ethylene in plants, facilitated by compounds like 1-MCP, has major implications for agricultural practices, especially in extending the shelf life and maintaining the quality of produce (Blankenship & Dole, 2003).

Oxyfunctionalization of Cyclopropane Derivatives

The oxidation of the methylene group activated by an adjacent cyclopropane is a significant process in synthetic organic chemistry. This methodology allows direct access to carbonylcyclopropanes, avoiding unnecessary synthetic stages and meeting the requirements of atom economy. The oxidation of cyclopropane-containing hydrocarbons and their functionally substituted derivatives is a key area of research, with implications for the development of new synthetic methods and the understanding of reaction mechanisms (Sedenkova et al., 2018).

Wirkmechanismus

Target of Action

Similar compounds like methenamine are used as urinary tract antiseptics and antibacterial drugs .

Mode of Action

Formaldehyde is considered to be highly bactericidal .

Biochemical Pathways

Methenamine’s antibacterial effect is due to its conversion to formaldehyde in the urinary tract .

Pharmacokinetics

Methenamine is readily absorbed from the GI tract .

Result of Action

Methenamine is used for the prophylaxis and treatment of frequently recurring urinary tract infections requiring long-term therapy .

Action Environment

For methenamine, its antibacterial activity is maximal when urine pH is ≤5.5 .

Safety and Hazards

Zukünftige Richtungen

The future directions for research and use of “(S)-Cyclopropyl(phenyl)methanamine hydrochloride” would depend on its properties and potential applications. For instance, methenamine is used for the prophylaxis and treatment of frequently recurring urinary tract infections , suggesting potential medical applications for similar compounds.

Eigenschaften

IUPAC Name |

(S)-cyclopropyl(phenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c11-10(9-6-7-9)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUNRTDRPMOQNG-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@@H](C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662527 | |

| Record name | (S)-1-Cyclopropyl-1-phenylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844470-80-0 | |

| Record name | (S)-1-Cyclopropyl-1-phenylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

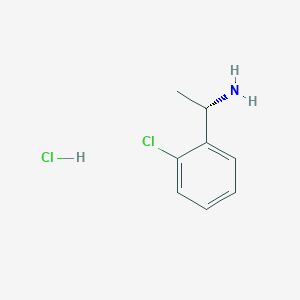

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-YL]-1-phenylmethanamine](/img/structure/B1451391.png)

![2-(2-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1451403.png)